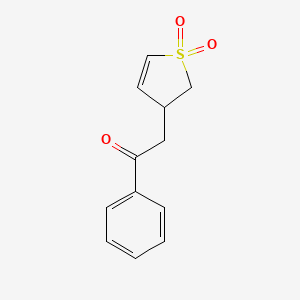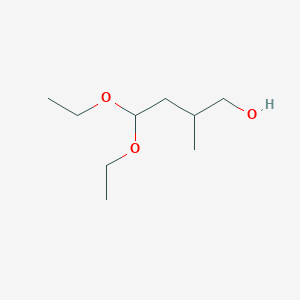![molecular formula C18H18O3 B15163510 1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) CAS No. 142495-24-7](/img/structure/B15163510.png)
1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) is a chemical compound with the molecular formula C16H14O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two ethanone groups connected by an oxybis(methylene-4,1-phenylene) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) typically involves the reaction of 4,4’-dihydroxybenzophenone with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of 1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Oxybis(4,1-phenylene)]di(ethan-1-one): Similar structure but different functional groups.
1,1’-[Oxybis(methylene-4,1-phenylene)]di(2-methylpropan-1-one): Contains additional methyl groups.
Benzene, 1,1’-oxybis[4-methyl-]: Similar aromatic structure but different substituents.
Uniqueness
1,1’-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one) is unique due to its specific oxybis(methylene-4,1-phenylene) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
142495-24-7 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-[4-[(4-acetylphenyl)methoxymethyl]phenyl]ethanone |
InChI |
InChI=1S/C18H18O3/c1-13(19)17-7-3-15(4-8-17)11-21-12-16-5-9-18(10-6-16)14(2)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
PFMVPBWNSIMQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


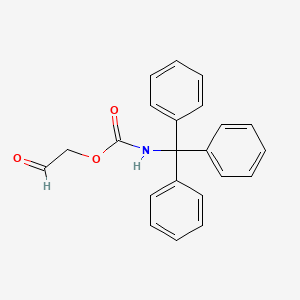
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
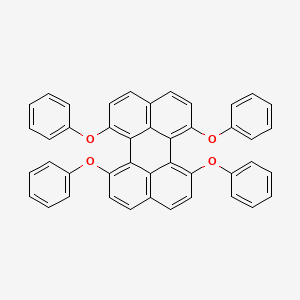
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
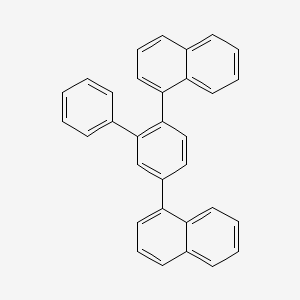
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
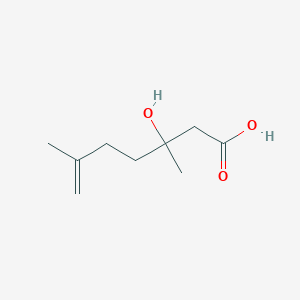
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
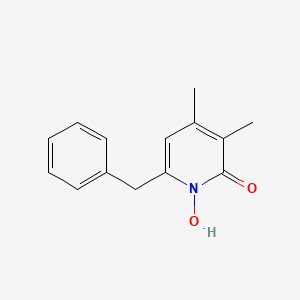
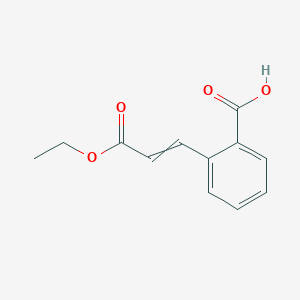

![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
